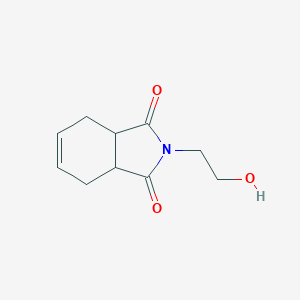

N-(2-hydroxyéthyl)-1,2,3,6-tétrahydrophthalimide

Vue d'ensemble

Description

n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is an organic compound with a unique structure that includes a cyclohexene ring and a hydroxyethyl group

Applications De Recherche Scientifique

n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Used in the production of polymers and other materials with specific properties.

Mécanisme D'action

Target of Action

The primary target of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide, also known as Palmitoylethanolamide (PEA), is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism and inflammation . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA interacts with its targets, primarily PPAR-α, through binding, which triggers a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .

Biochemical Pathways

PEA affects several biochemical pathways. It modulates the peroxisome proliferator-activated receptor alpha (PPAR-α) pathway, which plays a key role in lipid metabolism and inflammation . It also influences the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

Similar compounds such as n-(2-hydroxyethyl)ethylenediamine have been shown to be rapidly and completely absorbed after oral administration, with a high bioavailability

Result of Action

The molecular and cellular effects of PEA’s action include anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to reduce the release of pro-inflammatory cytokines, increase the activities of antioxidant enzymes, and inhibit lipid peroxidation .

Action Environment

The action, efficacy, and stability of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide can be influenced by various environmental factors. For instance, in the context of thermoplastic starch/montmorillonite nanocomposite preparation, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide typically involves the reaction of cyclohexene-1,2-dicarboxylic anhydride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Reactants: Cyclohexene-1,2-dicarboxylic anhydride and ethanolamine.

Conditions: The reaction is typically carried out in a solvent such as toluene or xylene, with the temperature maintained between 80-100°C.

Catalysts: A catalyst such as p-toluenesulfonic acid may be used to facilitate the reaction.

Procedure: The reactants are mixed and heated under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The cyclohexene ring can be reduced to form a cyclohexane ring.

Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of N-(2-carboxyethyl)-4-cyclohexene-1,2-dicarboximide.

Reduction: Formation of N-(2-Hydroxyethyl)-4-cyclohexane-1,2-dicarboximide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Hydroxyethyl)-2-pyrrolidone: Similar structure but with a pyrrolidone ring instead of a cyclohexene ring.

N-(2-Hydroxyethyl)phthalimide: Contains a phthalimide ring instead of a cyclohexene ring.

N-(2-Hydroxyethyl)succinimide: Contains a succinimide ring instead of a cyclohexene ring.

Uniqueness

n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is unique due to its cyclohexene ring, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is characterized by its tetrahydrophthalic structure with a hydroxyethyl substituent. Its molecular formula is with a molecular weight of approximately 161.22 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

The primary biological activity of n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is attributed to its interaction with the peroxisome proliferator-activated receptor alpha (PPAR-α) . This receptor plays a crucial role in lipid metabolism and inflammatory responses. Upon binding to PPAR-α, the compound initiates several downstream signaling pathways that contribute to its anti-inflammatory and analgesic effects.

Biochemical Pathways

The compound modulates various biochemical pathways:

- Lipid Metabolism : Enhances fatty acid oxidation.

- Inflammation : Reduces the expression of pro-inflammatory cytokines.

- Pain Modulation : Alters pain perception through central nervous system interactions.

Pharmacokinetics

Studies indicate that n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is rapidly absorbed when administered orally, with high bioavailability observed in animal models. Its pharmacokinetic profile suggests efficient distribution throughout the body and a moderate half-life, making it suitable for therapeutic applications.

Biological Activity and Therapeutic Applications

Research has investigated the compound's potential therapeutic properties across various domains:

1. Anti-inflammatory Effects

Several studies have demonstrated that n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide significantly reduces inflammation in models of acute and chronic inflammatory diseases. For instance:

- In a rodent model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain scores.

2. Anti-cancer Properties

Preliminary studies have suggested that n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide may exhibit cytotoxic effects against certain cancer cell lines:

- Case Study : In vitro tests showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 45 µM .

3. Neuroprotective Effects

Research indicates potential neuroprotective properties:

- A study showed that treatment with n-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide improved cognitive function in models of neurodegeneration.

Data Tables

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADHZSVGNCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935017 | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15458-48-7 | |

| Record name | 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15458-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,-Tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015458487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15458-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,-tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.